9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Description
The compound is a complex organic molecule. It contains several functional groups and rings, including a chromeno ring and an oxazinone ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of new drugs or materials .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3-chlorophenyl and 2-methoxyphenyl groups would add further complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. The presence of the oxazinone ring suggests that it could participate in reactions involving the opening of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chromeno and oxazinone rings, as well as the 3-chlorophenyl and 2-methoxyphenyl groups, would influence its properties .Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of complex organic molecules often involves the creation of unique chemical structures that can lead to various applications, from materials science to pharmaceuticals. For instance, compounds with oxazine or benzoxazine rings, similar to the one in the query, are subjects of synthesis due to their potential utility in creating novel materials or as intermediates in pharmaceuticals. Research by Nicolaides et al. (1996) on the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation demonstrates the interest in such structures for deriving new chemical entities with unique properties (Nicolaides, Awad, Papageorgiou, Stephanidou-Stephanatou, Terzis, & Raptopoulou, 1996).
Biological Activities
Compounds featuring benzoxazine cores are explored for their biological activities. For example, benzoxazine monomers have been studied for their potential in antimicrobial applications. The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, as discussed by Bektaş et al. (2007), indicate the broad interest in exploring these cores for potential biological effects (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Material Science Applications
The unique structural features of compounds like 9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suggest potential applications in material sciences, especially in the development of new polymers or coatings with specific properties. Kiskan and Yagcı (2007) have demonstrated the use of benzoxazine monomers with photodimerizable groups for creating thermally curable materials, highlighting the versatility of these chemical structures in developing advanced materials (Kiskan & Yagcı, 2007).
Properties
IUPAC Name |
9-(3-chlorophenyl)-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-28-21-8-3-2-7-17(21)20-13-29-24-18(23(20)27)9-10-22-19(24)12-26(14-30-22)16-6-4-5-15(25)11-16/h2-11,13H,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHUDMMZTBAIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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